2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile
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Overview
Description
2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features multiple functional groups, including pyridine, piperazine, and nitrile
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps:
Formation of the Pyridin-2-ylpiperazine Intermediate: This step involves the reaction of pyridine with piperazine under controlled conditions to form pyridin-2-ylpiperazine.
Alkyne Addition: The intermediate is then reacted with but-2-yne-1-ol to introduce the alkyne functionality.
Piperidine Coupling: The resulting compound is coupled with piperidine to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and piperazine moieties.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are used under various conditions.
Major Products
Oxidation: Products may include ketones or carboxylic acids.
Reduction: The primary product is the corresponding amine.
Substitution: Substituted pyridine derivatives are the major products.
Scientific Research Applications
2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent for neurological and psychiatric disorders.
Biological Studies: The compound is used in studies exploring its interaction with various biological targets, including receptors and enzymes.
Chemical Biology: It serves as a tool compound in chemical biology to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of 2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
2-[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl-1H-benzo[d]imidazoles: These compounds also target neurological receptors and have similar structural features.
Trazodone: A well-known antidepressant with a piperazine moiety.
Naftopidil: An alpha1-adrenergic receptor antagonist with structural similarities.
Uniqueness
2-[4-({4-[4-(Pyridin-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]pyridine-3-carbonitrile is unique due to its combination of pyridine, piperazine, and nitrile functionalities, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H28N6O |
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Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[4-[4-(4-pyridin-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H28N6O/c25-20-21-6-5-11-27-24(21)30-13-8-22(9-14-30)31-19-4-3-12-28-15-17-29(18-16-28)23-7-1-2-10-26-23/h1-2,5-7,10-11,22H,8-9,12-19H2 |
InChI Key |
DXOMEGWZBLXISE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1OCC#CCN2CCN(CC2)C3=CC=CC=N3)C4=C(C=CC=N4)C#N |
Origin of Product |
United States |
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